1H and 13C NMR Chemical Shifts for 6-Amino-5-bromopicolinaldehyde: A Comprehensive Spectroscopic Guide
1H and 13C NMR Chemical Shifts for 6-Amino-5-bromopicolinaldehyde: A Comprehensive Spectroscopic Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The structural elucidation of highly functionalized heterocycles requires a rigorous understanding of competing electronic effects. 6-Amino-5-bromopicolinaldehyde (CAS: 615568-65-5) presents a complex spectroscopic challenge due to the simultaneous presence of an electron-deficient pyridine core, a strongly electron-donating amino group, a heavy-atom halogen, and an electron-withdrawing aldehyde.
As a Senior Application Scientist, I have designed this guide to move beyond simple empirical peak matching. Instead, we will explore the causality behind the predicted 1 H and 13 C NMR chemical shifts using resonance theory, inductive effects, and heteroaromatic additivity rules. Furthermore, this whitepaper outlines a self-validating experimental protocol utilizing 1D and 2D NMR techniques to ensure unambiguous peak assignment.
Structural Analysis & Electronic Environment
To accurately predict the NMR spectra of 6-Amino-5-bromopicolinaldehyde, we must first map the logical relationship between the substituents and the pyridine core. The numbering scheme is sequential from the heteroatom: N is position 1, the aldehyde (-CHO) is at C-2, protons occupy C-3 and C-4, bromine (-Br) is at C-5, and the amino group (-NH 2 ) is at C-6.
The chemical shifts are governed by three competing electronic phenomena:
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Mesomeric (+M) Shielding: The -NH 2 group at C-6 acts as a strong π -electron donor, pushing electron density into the ortho (C-5) and para (C-3) positions, thereby shielding them.
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Mesomeric/Inductive (-M/-I) Deshielding: The -CHO group at C-2 withdraws electron density, heavily deshielding its ortho (C-3) and para (C-5) positions.
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The Heavy Atom Effect: The bromine atom at C-5 exerts a strong inductive pull (-I) but also introduces spin-orbit coupling (the "heavy atom effect"), which anomalously shields the ipso carbon (C-5) in 13 C NMR.
Figure 1: Competing electronic effects governing the pyridine core's NMR chemical shifts.
1 H NMR Predictive Analysis & Causality
In a polar, aprotic solvent like DMSO- d6 , the 1 H NMR spectrum of 6-Amino-5-bromopicolinaldehyde will exhibit four distinct signals. The predicted shifts are calculated based on the base values of pyridine modified by the spatial relationship of the substituents[1].
Table 1: Predicted 1 H NMR Data (in DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) |
| -CHO | 9.80 – 10.10 | Singlet (s) | 1H | N/A |
| H-4 | 7.80 – 8.00 | Doublet (d) | 1H | 3J ≈ 7.5 – 8.0 Hz |
| H-3 | 7.30 – 7.50 | Doublet (d) | 1H | 3J ≈ 7.5 – 8.0 Hz |
| -NH 2 | 6.50 – 7.00 | Broad Singlet (br s) | 2H | N/A (Exchanges with D 2 O) |
The Causality of the Proton Shifts
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H-3 ( δ 7.30–7.50): This proton sits ortho to the electron-withdrawing aldehyde (+0.6 ppm deshielding effect) but para to the strongly electron-donating amino group (-0.6 ppm shielding effect). These opposing forces largely cancel each other out, leaving H-3 near the base shift of an unsubstituted pyridine proton.
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H-4 ( δ 7.80–8.00): H-4 is meta to both the -CHO and -NH 2 groups, meaning it escapes their strongest mesomeric effects. However, it is ortho to the electronegative bromine atom. The inductive withdrawal (-I) from the halogen deshields H-4, pushing it downfield relative to H-3.
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Spin-Spin Coupling: H-3 and H-4 are ortho to one another. In pyridine systems, ortho coupling constants ( 3J ) are highly conserved at approximately 7.5 to 8.0 Hz. They will appear as a pair of distinct doublets, forming a classic AX spin system.
13 C NMR Predictive Analysis & Causality
Carbon chemical shifts in heteroaromatic rings do not perfectly mirror benzene additivity rules; the proximity to the nitrogen heteroatom alters the polarizability of the ring[2]. The values below are synthesized using modified substituent induced chemical shift (SCS) parameters for pyridines[3].
Table 2: Predicted 13 C NMR Data (in DMSO- d6 )
| Carbon Position | Predicted Shift ( δ , ppm) | Dominant Electronic Effect / Causality |
| C-CHO | 190.0 – 193.0 | Extreme deshielding from the carbonyl oxygen double bond. |
| C-6 (-NH 2 ) | 160.0 – 164.0 | Ipso deshielding by the electronegative exocyclic nitrogen. |
| C-2 (-CHO) | 150.0 – 154.0 | Inductive deshielding by both the adjacent ring N1 and the -CHO group. |
| C-4 (C-H) | 140.0 – 144.0 | Meta to -NH 2 , escaping mesomeric shielding; mildly deshielded by -Br. |
| C-3 (C-H) | 112.0 – 116.0 | Strong para-shielding from the -NH 2 lone pair resonance (+M effect). |
| C-5 (C-Br) | 108.0 – 112.0 | Shielded by the "heavy atom effect" (spin-orbit coupling) of Bromine. |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and scientific integrity, an NMR assignment cannot rely on 1D predictions alone. The following protocol establishes a self-validating system for empirical data acquisition.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 5–10 mg of 6-Amino-5-bromopicolinaldehyde in 0.6 mL of high-purity DMSO- d6 (100 atom % D). Causality: DMSO is chosen over CDCl 3 because it disrupts intermolecular hydrogen bonding, sharpening the -NH 2 signal and ensuring complete solubility of the polar heterocycle.
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Instrument Calibration (Lock & Shim): Lock the spectrometer to the deuterium frequency of DMSO. Perform gradient shimming until the residual DMSO pentet ( δ 2.50 ppm) is perfectly symmetrical. This validates magnetic field homogeneity.
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1D 1 H Acquisition: Acquire 16–32 scans with a 30° flip angle and a relaxation delay (D1) of at least 2 seconds. Validation: The integral ratio must perfectly match 1:1:1:2 (CHO : H-4 : H-3 : NH 2 ).
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The D 2 O Exchange Test (Critical Validation): Add 2 drops of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The broad singlet at δ 6.50–7.00 will disappear as the labile N-H protons exchange with deuterium, unambiguously validating the amine assignment.
Figure 2: 1D and 2D NMR workflow for the structural elucidation of 6-Amino-5-bromopicolinaldehyde.
2D NMR Strategies for Unambiguous Assignment
To close the logical loop of structural elucidation, 2D NMR techniques must be employed to map the connectivity of the molecule orthogonally.
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COSY (Correlation Spectroscopy): Will show a single cross-peak correlating the doublet at δ 7.40 (H-3) with the doublet at δ 7.90 (H-4), confirming their adjacent nature on the ring.
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HSQC (Heteronuclear Single Quantum Coherence): Will differentiate the proton-bearing carbons (C-3 and C-4) from the quaternary carbons (C-2, C-5, C-6). The H-3 proton will correlate directly to the highly shielded C-3 carbon ( δ ~114 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assigning the quaternary carbons.
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The aldehyde proton ( δ ~9.90) will show a strong 3-bond correlation ( 3JCH ) to C-3, and a 2-bond correlation ( 2JCH ) to C-2.
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H-4 will show a 3-bond correlation across the ring to C-2 and C-6, locking the entire structural framework into place.
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By combining predictive additivity rules[2] with a self-validating 2D NMR workflow, researchers can confidently and accurately assign the complex spectroscopic profile of 6-Amino-5-bromopicolinaldehyde.
References
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Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 12. 2
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. 3
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Kurpik, G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 14019-14029. 1
